molecular formula C14H23IN4 B11796221 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine

5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine

Cat. No.: B11796221
M. Wt: 374.26 g/mol
InChI Key: APVQXQOYVINNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring, an isopropylpiperidinyl group at the 4th position, and a dimethylamine group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with the necessary substituents.

    Piperidinylation: The isopropylpiperidinyl group is introduced at the 4th position of the pyrimidine ring through a nucleophilic substitution reaction.

    Dimethylamination: The dimethylamine group is introduced at the 2nd position of the pyrimidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield various substituted pyrimidine derivatives.

Scientific Research Applications

5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and chemical reactivity.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems. It may be used as a probe to study enzyme activity or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications. It may be used in drug discovery and development to identify new drug candidates.

    Industry: The compound is used in the development of new materials and chemical processes. It may be used as a catalyst or as a precursor to other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine: Similar structure but lacks the iodine atom at the 5th position.

    5-Iodo-4-(1-methylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine: Similar structure but has a methyl group instead of an isopropyl group on the piperidine ring.

    5-Iodo-4-(1-isopropylpiperidin-2-yl)-N-methylpyrimidin-2-amine: Similar structure but has a single methyl group instead of a dimethylamine group at the 2nd position.

Uniqueness

The presence of the iodine atom at the 5th position and the isopropylpiperidinyl group at the 4th position makes 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine unique. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C14H23IN4

Molecular Weight

374.26 g/mol

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H23IN4/c1-10(2)19-8-6-5-7-12(19)13-11(15)9-16-14(17-13)18(3)4/h9-10,12H,5-8H2,1-4H3

InChI Key

APVQXQOYVINNQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=NC(=NC=C2I)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.